N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN5O3/c1-15-8-9-20(19(27)13-15)28-23(33)14-31-26(34)32-22-7-5-4-6-21(22)29-25(24(32)30-31)35-18-11-16(2)10-17(3)12-18/h4-13H,14H2,1-3H3,(H,28,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCOFAOXOYHFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC(=CC(=C5)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H22ClN5O3
- Molecular Weight : 487.9 g/mol
- CAS Number : 1207048-57-4
The compound features a triazoloquinoxaline core, which is known for various biological activities. The presence of the chloro and methyl groups likely influences its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- In Vitro Studies : In tests against various cancer cell lines (e.g., MCF-7 for breast cancer), derivatives with similar triazole structures showed promising results with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Research has shown that triazole derivatives can inhibit the growth of several bacterial strains:
- Tested Strains : Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.
- Minimum Inhibitory Concentration (MIC) : Related compounds demonstrated MIC values ranging from 12.5 to 25 μg/ml against E. coli and S. aureus .
Antiparasitic Activity
Some studies have highlighted the potential antiparasitic effects of triazole-containing compounds:
- Targeting Protozoan Parasites : Compounds in this class have been evaluated for activity against Trypanosoma cruzi, the causative agent of Chagas disease.
- Mechanism : The activity may be linked to the inhibition of key metabolic pathways in the parasites .
Case Studies
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C26H22ClN5O3
- Molecular Weight : 487.94 g/mol
- IUPAC Name : N-(2-chloro-4-methylphenyl)-2-[4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
This compound features a complex structure that integrates elements from quinoxaline and triazole classes, contributing to its potential biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds structurally related to N-(2-chloro-4-methylphenyl)-2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide exhibit significant anticancer properties. For instance:
- Cell Viability Studies : The MTT assay has been utilized to assess the efficacy of similar quinoxaline derivatives on cancer cell lines such as HCT-116. Compounds exhibiting inhibitory action on these cells indicate the potential of this class of compounds in cancer therapy .
Pharmacological Potential
The compound's structure suggests that it may interact with various biological targets:
- Enzyme Inhibition : The presence of the triazole moiety may allow for interaction with enzymes involved in cancer progression or other diseases.
- Receptor Modulation : Given its structural complexity, it may act as a modulator for specific receptors involved in cellular signaling pathways.
Synthesis and Modification
The synthesis of this compound can be achieved through various organic reactions involving quinoxaline derivatives. Modifications to the structure can enhance its bioactivity or selectivity towards specific targets .
Case Studies and Research Findings
Several studies have highlighted the importance of structural modifications on the biological activity of quinoxaline derivatives:
These findings underscore the relevance of this compound as a candidate for further research in anticancer drug development.
Comparison with Similar Compounds
Structural Implications :
- Triazoloquinoxaline vs.
- Substituent Effects: The 3,5-dimethylphenoxy group increases lipophilicity, likely enhancing blood-brain barrier penetration relative to AJ5d’s thioether-linked 4-fluorophenyl group .
Physicochemical Properties
- Lipophilicity: The 2-chloro-4-methylphenyl and 3,5-dimethylphenoxy groups confer higher logP values compared to dichlorophenyl-substituted quinazolinones, suggesting improved membrane permeability .
- Thermal Stability: Melting points for triazoloquinoxaline derivatives are typically >200°C (inferred from quinazolinone analogs, ), though experimental data are lacking.
Bioactivity Profiles
While direct data are unavailable, the following inferences are drawn from structural analogs:
- Anticonvulsant Activity: Quinazolinone-based acetamides () show efficacy in seizure models, but the triazoloquinoxaline core’s rigidity may reduce off-target effects .
Q & A
Basic Research Questions
Q. What are the key synthetic steps for preparing this compound, and how can researchers validate intermediate purity?
- Answer: Synthesis typically involves three critical stages:
Triazoloquinoxaline core formation : Cyclization of precursors (e.g., quinoxaline derivatives with triazole-forming reagents) under acidic/basic conditions .
Phenoxy group introduction : Nucleophilic substitution or coupling reactions to attach the 3,5-dimethylphenoxy moiety to the core.
Acetamide functionalization : Reacting the intermediate with 2-chloro-N-(2-chloro-4-methylphenyl)acetamide using coupling agents like CDI (N,N′-carbonyldiimidazole) .
- Validation : Monitor each step via TLC and HPLC. Confirm intermediate structures using -NMR and -NMR, focusing on aromatic proton shifts (6.5–8.5 ppm) and carbonyl signals (~170 ppm) .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should researchers prioritize?
- Answer :
- NMR Spectroscopy :
- -NMR : Identify aromatic protons from the triazoloquinoxaline core (multiplet signals) and methyl groups (singlets at ~2.3 ppm for CH).
- -NMR : Detect carbonyl carbons (C=O at ~165–175 ppm) and quaternary carbons in the heterocyclic core .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <5 ppm mass error to verify the molecular formula .
Q. What preliminary biological assays are recommended to evaluate this compound’s activity?
- Answer : Prioritize:
- Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Antimicrobial testing : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test against kinases or proteases via fluorescence-based assays to identify potential targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield, and what statistical tools are effective?
- Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent, catalyst loading). For example, optimize cyclization steps by varying temperatures (50–100°C) and solvent polarity (DMF vs. THF) .
- Machine Learning : Apply Bayesian optimization to predict ideal conditions for acetamide coupling, reducing trial-and-error experimentation .
- Case Study : A 20% yield increase was achieved for a similar triazoloquinoxaline derivative using flow chemistry (residence time: 30 min, 80°C) .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
- Answer :
Substituent variation : Synthesize analogs with modified phenoxy (e.g., 3,5-difluoro vs. 3,5-dimethyl) or acetamide groups (e.g., replacing chloro with methoxy) .
Biological testing : Compare IC values across analogs to identify critical substituents.
Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like PARP-1 or EGFR .
- Example : In a related quinoxaline derivative, the 3,5-dimethylphenoxy group enhanced kinase inhibition by 40% compared to unsubstituted analogs .
Q. How can researchers resolve contradictions in biological activity data across different assays?
- Answer :
- Assay validation : Replicate assays in triplicate with positive/negative controls (e.g., doxorubicin for cytotoxicity).
- Solubility checks : Use DLS (dynamic light scattering) to confirm compound dissolution; aggregation may cause false negatives .
- Target profiling : Employ proteome-wide approaches (e.g., thermal shift assays) to identify off-target interactions .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
